

Click Chemistry for the Synthesis of **Squamocin** Probes: Application Notes and Protocols

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Compound of Interest

Compound Name: **Squamocin**
Cat. No.: **B1681989**

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Introduction

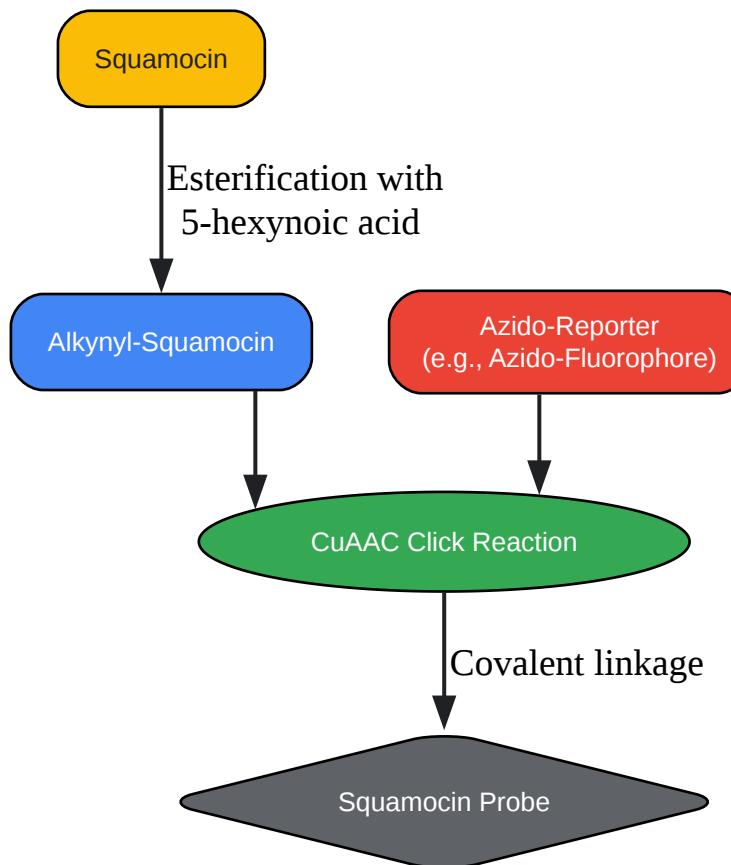
Squamocin, a member of the Annonaceous acetogenins, is a potent cytotoxic agent with significant antitumor activity. Its mechanism of action involves the inhibition of mitochondrial Complex I, leading to cellular ATP depletion and the induction of endoplasmic reticulum (ER) stress. To further investigate its molecular targets, cellular distribution, and mechanism of action, the development of chemical probes derived from **Squamocin** is essential. Click chemistry, a powerful and versatile set of bioorthogonal reactions, offers an efficient strategy for the synthesis of such probes by attaching reporter molecules like fluorophores or biotin to the **Squamocin** scaffold.

This document provides detailed application notes and experimental protocols for the synthesis of **Squamocin** probes using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry.

Signaling Pathway of **Squamocin**-Induced Cell Death

Squamocin has been shown to induce apoptosis in cancer cells through a signaling cascade initiated by mitochondrial dysfunction and ER stress. The binding of **Squamocin** to Heat Shock Protein 90 α (HSP90 α) impairs its function, leading to the disruption of mitochondrial respiratory

Complex I and a subsequent decrease in ATP production. This energy depletion triggers ER stress and the unfolded protein response (UPR). Ultimately, this cascade enhances the ubiquitination and degradation of key oncoproteins, EZH2 and MYC, through the UBA6-UBE2Z-FBXW7 ubiquitin ligase complex, leading to cell cycle arrest and apoptosis.



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